![molecular formula C8H11F9OSi B14387413 Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane CAS No. 89660-60-6](/img/structure/B14387413.png)
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane is a specialized organosilicon compound characterized by the presence of a nonafluoropentyl group attached to a silane moiety. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These attributes make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane typically involves the reaction of nonafluoropentanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of nonafluoropentanol is replaced by the trimethylsilyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and nonafluoropentanol.
Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases
Condensation: Catalysts like tin or titanium compounds
Substitution: Reagents such as halides or organometallic compounds
Major Products Formed
Hydrolysis: Silanols and nonafluoropentanol
Condensation: Silicone polymers
Substitution: Various organosilicon derivatives
科学研究应用
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a protective group for alcohols.
Biology: Employed in surface modification of biomaterials to enhance their hydrophobicity and biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its stability and compatibility with various drug molecules.
Industry: Utilized in the production of high-performance coatings, sealants, and adhesives due to its excellent thermal and chemical resistance.
作用机制
The mechanism of action of Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane primarily involves its ability to form stable siloxane bonds and its interaction with various substrates through hydrophobic interactions. The nonafluoropentyl group imparts unique properties such as low surface energy and high chemical resistance, making it effective in modifying surfaces and enhancing the performance of materials.
相似化合物的比较
Similar Compounds
Trimethylsilyl ethers: Similar in structure but lack the fluorinated group, resulting in different chemical properties.
Fluorinated silanes: Compounds like perfluorooctylsilane share the fluorinated group but differ in chain length and specific applications.
Uniqueness
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane is unique due to its combination of a trimethylsilyl group and a nonafluoropentyl group, which provides a balance of hydrophobicity, thermal stability, and chemical resistance. This makes it particularly valuable in applications requiring durable and high-performance materials.
属性
CAS 编号 |
89660-60-6 |
|---|---|
分子式 |
C8H11F9OSi |
分子量 |
322.24 g/mol |
IUPAC 名称 |
trimethyl(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)silane |
InChI |
InChI=1S/C8H11F9OSi/c1-19(2,3)18-4-5(9,10)6(11,12)7(13,14)8(15,16)17/h4H2,1-3H3 |
InChI 键 |
OWOOOTRKWIVQKN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


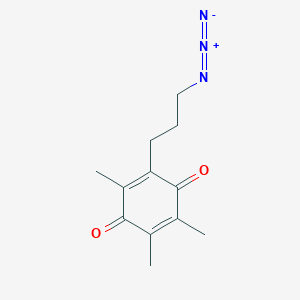
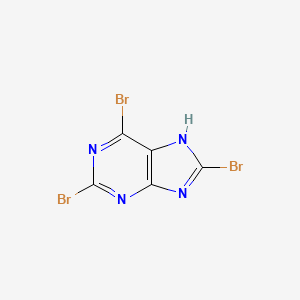
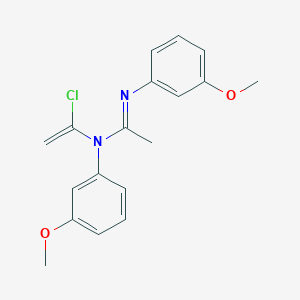

![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
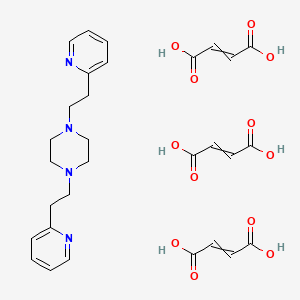
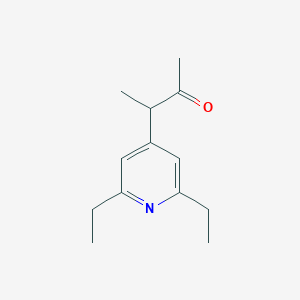
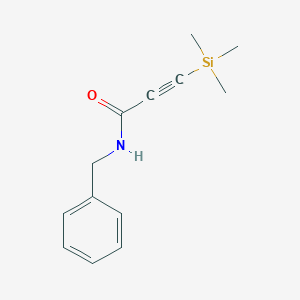
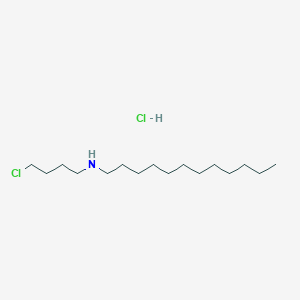
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
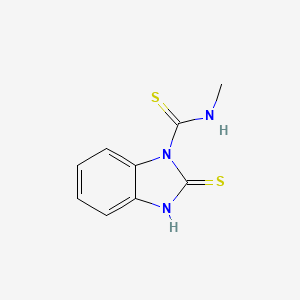
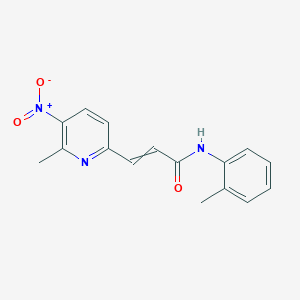
![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
